2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether
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Overview
Description
2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the bromination of 2-naphthol to introduce the bromine atom. This is followed by the formation of the pyrazolo[1,5-C][1,3]benzoxazine core through cyclization reactions involving appropriate precursors. The final step involves the etherification of the phenyl group with methyl ether under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the naphthyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol Derivatives: Compounds like 2-naphthol and its brominated derivatives share structural similarities with 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether.
Pyrazolo[1,5-C][1,3]benzoxazine Compounds: Other compounds containing the pyrazolo[1,5-C][1,3]benzoxazine core are also similar in structure.
Uniqueness
What sets this compound apart is its combination of a brominated naphthyl group with a pyrazolo[1,5-C][1,3]benzoxazine core
Properties
CAS No. |
303095-31-0 |
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Molecular Formula |
C27H21BrN2O2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
9-bromo-5-(2-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H21BrN2O2/c1-31-25-9-5-4-8-21(25)27-30-24(22-15-20(28)12-13-26(22)32-27)16-23(29-30)19-11-10-17-6-2-3-7-18(17)14-19/h2-15,24,27H,16H2,1H3 |
InChI Key |
OZQUFMTZLYSPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
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